molecular formula C12H14FNO3 B14796711 cis-3-Fluoro-4-hydroxy-pyrrolidine-1-carboxylic acid benzyl ester

cis-3-Fluoro-4-hydroxy-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B14796711
M. Wt: 239.24 g/mol
InChI Key: FKICDDSBRVLUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-3-Fluoro-4-hydroxy-pyrrolidine-1-carboxylic acid benzyl ester is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Fluoro-4-hydroxy-pyrrolidine-1-carboxylic acid benzyl ester can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrolidine derivative with a fluorinating agent, followed by esterification with benzyl alcohol. The reaction conditions typically involve the use of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

cis-3-Fluoro-4-hydroxy-pyrrolidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

cis-3-Fluoro-4-hydroxy-pyrrolidine-1-carboxylic acid benzyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of cis-3-Fluoro-4-hydroxy-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • cis-4-Fluoroproline
  • trans-4-Fluoroproline
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

cis-3-Fluoro-4-hydroxy-pyrrolidine-1-carboxylic acid benzyl ester is unique due to the presence of both fluorine and hydroxyl groups on the pyrrolidine ring. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c13-10-6-14(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKICDDSBRVLUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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